Plastic additive 22

Description

Properties

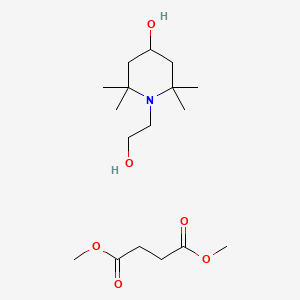

IUPAC Name |

dimethyl butanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.C6H10O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-9-5(7)3-4-6(8)10-2/h9,13-14H,5-8H2,1-4H3;3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHGLVIOIANSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CCO)(C)C)O)C.COC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65447-77-0 | |

| Details | Compound: Dimethyl succinate-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol copolymer | |

| Record name | Dimethyl succinate-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65447-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Industrial Production Modalities of Plastic Additive 22

Chemical Synthesis Routes and Methodological Advancements for Plastic Additive 22

The fundamental chemical synthesis of this compound involves the reaction between the two primary monomers. While detailed reaction mechanisms and specific catalysts used in modern industrial processes are often proprietary, the synthesis generally proceeds through a polymerization reaction. Patent literature indicates methods involving the reaction of an alkyl-substituted-4-hydroxyl piperidine (B6355638) with a dicarboxylic acid in a solvent oil under heating and reflux conditions. chem960.com Another related area of research involves the preparation of hindered amine light stabilizer salts through the reaction of a HALS with an acidic phosphorus-containing compound, which can be relevant to the synthesis or modification of HALS compounds. Methodological advancements in the synthesis likely focus on improving reaction efficiency, product yield, purity, and controlling the molecular weight distribution of the resulting polymer to optimize performance characteristics such as low volatility and compatibility with various polymer systems.

Industrial-Scale Manufacturing Processes and Process Optimization for this compound

Industrial production of this compound is carried out by various chemical manufacturers globally, with a notable presence of suppliers, particularly in China. uni.lu The manufacturing process is scaled up to meet the demand for this widely used light stabilizer. Key aspects of industrial production include ensuring consistent product quality, managing reaction parameters for optimal polymerization, and implementing efficient downstream processing for isolation and purification. The polymeric nature of this compound, with a molecular weight typically greater than 2500, is a critical feature achieved during manufacturing, contributing to its low migration and extraction resistance. uni.lu The manufacturing process is designed to produce a product that can withstand high processing temperatures encountered during the incorporation of the additive into various plastic matrices. Optimization efforts in industrial production likely target reducing manufacturing costs, minimizing environmental impact, and enhancing the energy efficiency of the process.

Purity Assessment and Quality Control Methodologies for Synthesized this compound

Ensuring the purity and quality of this compound is paramount for its effectiveness and regulatory compliance in various applications, including food packaging in some regions. accelachem.com Manufacturers typically provide a Certificate of Analysis (COA) with each batch, detailing key quality parameters. Purity specifications commonly range from ≥95% to 99% minimum. uni.lu

Quality control methodologies employed for this compound include a range of analytical techniques. High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC/TOF-MS) is utilized for in-depth analysis, allowing for the differentiation of products from various manufacturers based on their oligomeric composition and terminal groups. nist.gov Certified Reference Materials (CRMs) of this compound are available, serving as essential standards for analytical testing and method validation in quality control laboratories. fishersci.se Standard analytical techniques commonly used in the quality control of plastic additives, such as Fourier Transform Infrared (FTIR) spectroscopy for identification and Differential Scanning Calorimetry (DSC) for thermal properties, are also relevant in assessing the quality and consistency of this compound.

Key Quality Parameters:

Purity (typically ≥95% or 99% min) uni.lu

Appearance (commonly white to yellow granular powder) uni.luthegoodscentscompany.com

Melting Range (typically 50-70 °C) uni.luuni.luthegoodscentscompany.com

Volatile Matter (typically low, e.g., 0.5% Max) uni.lu

Ash Content (typically low, e.g., 0.1% Max) uni.lu

Molecular Weight (Mn > 2500 for polymeric grade) uni.lu

| Parameter | Typical Value/Range |

| Purity | ≥95% or 99% min uni.lu |

| Appearance | White to yellow powder/granule uni.luthegoodscentscompany.com |

| Melting Range | 50-70 °C uni.luuni.luthegoodscentscompany.com |

| Molecular Weight (Mn) | > 2500 uni.lu |

Raw Material Sourcing and Upstream Supply Chain Dynamics for this compound Production

The upstream supply chain for this compound relies on the availability and sourcing of its key monomers: 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol and dimethyl succinate (B1194679) (or succinic acid). These monomers are chemical intermediates produced through their own respective synthetic routes. Suppliers of this compound often source these raw materials from various chemical producers. fishersci.sechem960.com

The dynamics of the upstream supply chain are influenced by factors such as the cost and availability of precursor chemicals, global production capacities of the monomers, and logistical considerations for transporting chemical raw materials. Manufacturers of this compound work with a network of suppliers to ensure a stable and reliable source of monomers meeting the required purity standards for polymerization. uni.lu The global nature of the chemical industry means that the supply chain for this compound and its raw materials is interconnected across different regions.

Environmental Dynamics and Global Transport of Plastic Additive 22

Release Mechanisms and Pathways of Plastic Additive 22 into Environmental Compartments

The release of this compound into the environment is primarily governed by its physical and chemical properties within the polymer matrix and its interaction with environmental media.

Leaching and Migration from Polymer Matrices

Leaching and migration are key processes by which this compound can be released from plastic products into the surrounding environment. Due to its oligomeric structure and high molecular weight, Light Stabilizer 622 (this compound) is characterized by low volatility and minimal migration from polymer matrices chemicalbook.com, hunan-chem.com, longchangchemical.com. This inherent property suggests a slower and less extensive release via leaching compared to lower molecular weight additives. Studies indicate that its structure contributes to its resistance to extraction by water longchangchemical.com.

Atmospheric Deposition and Aerosol Transport

The low volatility of this compound chemicalbook.com, hunan-chem.com, longchangchemical.com suggests that its direct volatilization from plastic products into the atmosphere is limited. While atmospheric transport of plastic additives can occur, often associated with microplastic particles or as semi-volatile compounds, the low vapor pressure of this compound (2.5 E-6 Pa at 20°C) indicates that its presence in the atmosphere as a gas is likely negligible hunan-chem.com. Its potential for atmospheric transport would therefore be primarily associated with its incorporation into or adsorption onto airborne particles, such as microplastics generated from the fragmentation of plastic waste. Detailed research findings specifically on the atmospheric deposition and aerosol transport of this compound are limited in the available information.

Aqueous Effluents and Wastewater Discharge

Release into aqueous environments can occur through various pathways, including industrial wastewater discharge and leaching from plastic materials in contact with water. The water solubility of Light Stabilizer 622 (this compound) is reported as 1.6 mg/l (equivalent to 1.6 ppm) at 20°C hunan-chem.com, chemicalbook.com, chemwhat.id. This low solubility suggests that while some dissolution and transport in water are possible, its concentration in aqueous effluents and its mobility in aquatic systems due to dissolution may be limited compared to more soluble compounds. Specific data on concentrations of this compound in wastewater treatment plant effluents or industrial discharges were not found in the available information.

Terrestrial Runoff and Soil Contamination

This compound can enter terrestrial environments through the disposal and degradation of plastic products in landfills or as litter. Leaching from plastics in soil and subsequent transport via terrestrial runoff are potential pathways. The low migration characteristics of this compound from polymer matrices chemicalbook.com, hunan-chem.com, longchangchemical.com would likely result in a slower release rate into soil. Its solubility in water (1.6 mg/l at 20°C) hunan-chem.com, chemicalbook.com, chemwhat.id would influence its mobility in soil pore water and potential for runoff. However, detailed studies quantifying the release of this compound into soil or its transport in terrestrial runoff were not available in the reviewed information.

Environmental Distribution and Partitioning of this compound

The environmental distribution and partitioning of this compound among different environmental compartments (water, sediment, soil, air, biota) are governed by its physical-chemical properties, release mechanisms, and interactions with environmental matrices.

Degradation Kinetics and Transformation Mechanisms of Plastic Additive 22 in Environmental Matrices

Photolytic Degradation Pathways of Plastic Additive 22

Photolytic degradation is a known pathway for the transformation of organic compounds exposed to sunlight or artificial UV radiation. For this compound, its function as a light stabilizer suggests an interaction with UV light. The presence of "Photolysis Product" mentioned in relation to this compound in some contexts indicates that photolysis does occur. free.frdaum.netscribd.compcokey.com.twhi2000.comamazonaws.com

UV-Initiated Oxidation and Chain Scission

Specific detailed mechanisms regarding UV-initiated oxidation and chain scission for this compound were not extensively described in the consulted literature. Hindered amine light stabilizers typically operate by scavenging free radicals formed during photo-oxidation of the polymer, thereby interrupting the degradation cycle. While this describes its protective function, the detailed steps of its own degradation via UV-initiated oxidation and chain scission require further specific investigation not found in the provided sources.

Influence of Environmental Co-Factors on Photolysis

Information detailing the influence of specific environmental co-factors, such as temperature, humidity, presence of other chemicals, or the matrix in which this compound is embedded, on its photolytic degradation rates and pathways was not available in the search results.

Biodegradation Processes of this compound: Microbial and Enzymatic Deconstruction

Comprehensive data and detailed research findings on the biodegradation processes of this compound in environmental matrices, including the roles of microbial communities, enzymatic catalysis, and biotransformation pathways, were not found in the consulted sources.

Microbial Community Roles in this compound Degradation

Specific information regarding the roles of particular microbial communities in the degradation of this compound was not available.

Enzymatic Catalysis and Biotransformation Pathways

Details on the enzymatic catalysis and specific biotransformation pathways involved in the degradation of this compound were not provided in the search results.

Influence of Environmental Parameters on Biodegradation Rates

Information concerning the influence of environmental parameters such as temperature, pH, nutrient availability, and microbial population on the biodegradation rates of this compound was not found.

Due to the limited availability of specific research data on the degradation kinetics and transformation mechanisms of this compound in environmental matrices within the consulted sources, a detailed exposition on all subsections of the provided outline could not be fully generated.

Identification and Characterization of Environmental Metabolites and Transformation Products of Plastic Additive 22While the term "metabolites" appears in the context of pharmaceutical standards related to this compound, specific research detailing the identification and characterization of its environmental metabolites and transformation products in environmental matrices was not present in the search results.

Further research and published studies specifically focused on the environmental fate and degradation pathways of this compound would be necessary to provide a thorough analysis of these aspects.

Analytical Approaches for Metabolite Profiling

The analysis of plastic additives, including HALS and their degradation products, in polymer matrices and environmental samples typically relies on advanced chromatographic techniques coupled with mass spectrometry. polymersolutions.comiea-shc.orgresearchgate.netlgcstandards.comjku.atdtu.dkresearchgate.netresearchgate.net

Commonly employed methods for the analysis of HALS and their transformation products include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or more sensitive mass spectrometry, is a standard technique for separating and quantifying non-volatile or semi-volatile additives and their metabolites. polymersolutions.comiea-shc.orgresearchgate.net

Size Exclusion Chromatography (SEC): SEC is particularly useful for the analysis of polymeric additives like this compound, allowing for separation based on molecular size. SEC coupled with photodiode array detection (PDA) can provide quantitative analysis of HALS. polymersolutions.com

Gas Chromatography (GC): GC, usually coupled with mass spectrometry (GC-MS), is suitable for the analysis of more volatile degradation products. Techniques like reactive thermal desorption-gas chromatography have been used for direct detection of HALS from polymer materials. researchgate.netlgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, including LC-MS/MS and high-resolution accurate mass spectrometry (LC-Q-TOF), is a powerful tool for identifying and quantifying a wide range of additives and their transformation products in complex matrices. researchgate.netlgcstandards.comjku.atdtu.dkresearchgate.net These techniques provide detailed structural information on metabolites.

Ambient Mass Spectrometry Techniques: Techniques such as atmospheric pressure – matrix assisted laser desorption ionisation (AP-MALDI) and desorption electrospray ionisation (DESI) allow for the direct analysis of HALS and their degradation products on the surface of polymer materials without extensive sample preparation. researchgate.net

For the specific analysis of Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol-alt-1,4-butanedioic acid), methods focusing on polymeric or oligomeric analysis, such as SEC or specialized LC-MS approaches capable of handling higher molecular weight compounds and their fragments, would be relevant. Detection methods for Poly(HA), referring to this polymer, have focused on detecting acidity levels and concentration, and it has been detected using plasma mass spectrometry analyses of human urine samples. biosynth.com

Advanced Analytical Methodologies for the Detection and Quantification of Plastic Additive 22

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

Sample preparation is a critical and often rate-determining step in the analysis of plastic additives. chromatographyonline.com The primary goal is to efficiently isolate the analytes of interest from the complex and often insoluble polymer matrix before instrumental analysis. pageplace.dechromatographyonline.com The selection of an appropriate extraction technique depends on the polymer type, the nature of the additive, and the specific environmental matrix being studied.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from a liquid sample. thermofisher.com It has often replaced traditional liquid-liquid extraction because it is more efficient, less labor-intensive, and uses significantly smaller volumes of organic solvents. thermofisher.comchromatographyonline.com The technique partitions compounds between a solid sorbent and the liquid sample phase. chromatographyonline.com Interfering compounds are retained by the sorbent, while the analytes of interest are eluted and collected for analysis. thermofisher.com

The general offline SPE process involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention. nih.gov

Sample Loading: The sample solution is passed through the sorbent bed, where the analytes are adsorbed. nih.gov

Washing: Impurities and weakly bound interfering compounds are removed by rinsing the sorbent with a specific solvent. nih.gov

Elution: A different solvent is used to desorb the analytes of interest from the sorbent, which are then collected. nih.gov

A variety of sorbent materials are available, including those based on silica, carbon, and polymers. chromatographyonline.com For enhanced selectivity, Molecularly Imprinted Polymers (MIPs) can be used as the sorbent in a technique known as MISPE. chromatographyonline.comnih.gov MIPs are custom-synthesized polymers with cavities specifically designed to recognize and bind to a particular target analyte or a class of structurally similar compounds. chromatographyonline.com

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that isolates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com This method is valued for its simplicity and speed, requiring minimal equipment. phenomenex.com In LLE, the sample is mixed with the two immiscible solvents, allowing for the partitioning of analytes. Hydrophobic (non-polar) compounds will preferentially move to the organic phase, while hydrophilic (polar) compounds remain in the aqueous phase. phenomenex.com While versatile, traditional LLE can be time-intensive and consume large volumes of solvents. phenomenex.com

Accelerated Solvent Extraction (ASE) is a highly efficient automated technique for extracting organic compounds from solid and semi-solid samples. analiticaweb.com.brkemolab.hr It utilizes conventional organic solvents at elevated temperatures (typically 50-200°C) and pressures (around 1500 psi) to enhance extraction kinetics. kemolab.hrthermofisher.com The high pressure keeps the solvents in a liquid state above their atmospheric boiling points, which increases their solvating power and decreases viscosity, allowing for better penetration into the sample matrix. kemolab.hrthermofisher.com

Compared to traditional methods like Soxhlet extraction, ASE offers significant advantages:

Speed: Extraction times are reduced from hours to as little as 12-20 minutes per sample. thermofisher.comthermofisher.com

Solvent Reduction: It dramatically decreases the amount of solvent required, often by more than 90%. thermofisher.comthermofisher.com

Automation: Systems can process multiple samples sequentially without operator intervention, enabling high-throughput analysis. kemolab.hrthermofisher.com

The selection of solvent and temperature is critical for optimizing ASE. researchgate.net Often, a solvent mixture is employed where one solvent is good at dissolving the additive and a smaller amount of a second solvent is used to swell the polymer, thereby increasing the extraction rate. analiticaweb.com.brthermofisher.com ASE is recognized by the U.S. Environmental Protection Agency (EPA) as Method 3545A for the extraction of a wide range of contaminants. analiticaweb.com.brthermofisher.com

Table 1: Example Conditions for Accelerated Solvent Extraction (ASE) of Additives from Polymers

| Polymer Matrix | Target Additive | Solvent System | Temperature (°C) | Extraction Time (min) | Reference |

|---|---|---|---|---|---|

| Polypropylene (PP) | Irganox 1010 | Propan-2-ol/Cyclohexane (97.5:2.5) | 140 | 18 | researchgate.net |

| Polyvinyl Chloride (PVC) | Dioctyl phthalate (DOP) | Hexane/Ethyl acetate (60:40) | 170 | 13 | researchgate.net |

| Polyvinyl Chloride (PVC) | Multiple Plasticizers | Not Specified | Not Specified | 12 | thermofisher.com |

| Polypropylene | Antioxidants/Slip Additives | Not Specified | Adjusted per plastic | < 20 | kohan.com.tw |

| Polyethylene | Antioxidants/Slip Additives | Not Specified | Adjusted per plastic | < 20 | kohan.com.tw |

Microextraction techniques are miniaturized versions of conventional sample preparation methods that use significantly less solvent and sample volume. A prominent example is Solid-Phase Microextraction (SPME). chromatographyonline.com In SPME, a fused silica fiber coated with a thin layer of a polymeric stationary phase is exposed to a sample or its headspace. chromatographyonline.com Analytes establish an equilibrium between the sample matrix and the fiber coating. After a set time, the fiber is retracted and transferred to the injection port of a chromatograph, where the concentrated analytes are desorbed for analysis, either thermally for GC or via liquid extraction for LC. chromatographyonline.com Headspace SPME is particularly effective for volatile organic compounds but may be less efficient for semi-volatile additives. core.ac.uk

Chromatographic Separation Techniques for Plastic Additive 22

Following extraction, chromatographic techniques are employed to separate the individual additives from the resulting extract. The separated compounds are then passed to a detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation and identification of plastic additives. nih.govacs.org In this method, the extracted sample is injected into the GC, where volatile and semi-volatile compounds are separated based on their boiling points and interaction with a capillary column. nih.govacs.org As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov

GC-MS has proven successful in identifying a wide array of common additives, including antioxidants, UV stabilizers, and plasticizers, even those with relatively high molecular weights like Irganox 1010 and Irganox 1330. nih.govacs.org The use of tandem mass spectrometry (GC-MS/MS) further enhances the method's selectivity and sensitivity by performing a second stage of mass analysis, which is particularly useful for quantifying trace-level analytes in complex matrices. core.ac.uk

An alternative approach that minimizes sample preparation is Pyrolysis-GC-MS (Py-GC/MS). This technique involves placing the solid polymer sample directly into a pyrolyzer. ifremer.frnih.gov The sample is heated rapidly, causing the additives to be thermally desorbed from the polymer matrix and directly transferred into the GC-MS system. ifremer.frresearchgate.net A key advantage of "multi-shot" pyrolysis is the ability to use a lower temperature ramp first to analyze the additives, followed by a second, higher-temperature pyrolysis ramp to characterize the polymer backbone itself from the same sample. nist.govifremer.fr

Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Additive Analysis

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| Injection Mode | Split (e.g., 20:1 ratio) | Introduces a small, representative portion of the sample to prevent column overloading. | nih.govacs.org |

| Injector Temperature | 270 °C | Ensures rapid volatilization of the analytes upon injection. | nih.govacs.org |

| Carrier Gas | Helium | An inert gas that moves the analytes through the column. | nih.govacs.org |

| Column Type | DB5-HT (or similar) | A low-polarity column suitable for separating a wide range of compounds. | nih.govacs.org |

| Oven Program | Ramped (e.g., 80 °C to 340 °C at 8 °C/min) | Gradually increases temperature to separate compounds based on boiling point. | nih.govacs.org |

| Ionization Mode | Electron Impact (EI, 70 eV) | A standard, robust method for creating reproducible fragmentation patterns for library matching. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of plastic additives. This method is particularly valuable for analyzing additives that have high molecular weights or are thermally unstable, which makes them unsuitable for gas chromatography. wordpress.com The process involves separating the components of a mixture using high-performance liquid chromatography (HPLC) and then detecting them with tandem mass spectrometry (MS/MS). researchgate.net The coupling of LC with MS provides retention time information from the chromatogram, along with molecular mass and fragment ion data, which together allow for confident identification of compounds. wordpress.com

In the analysis of plastic additives, a sample is typically prepared through solvent extraction to isolate the additives from the polymer matrix. waters.com This extract is then injected into the LC system. The mass spectrometer, serving as the detector, can operate in various ionization modes, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), to generate ions from the eluting compounds. researchgate.net The first mass analyzer selects a specific "precursor" ion, which is then fragmented to produce "product" ions that are characteristic of the molecule's structure. This high degree of specificity makes LC-MS/MS an ideal tool for trace-level analysis and for identifying unknown additives and their degradation products in complex matrices. researchgate.netlcms.cz

Table 1: Illustrative LC-MS/MS Data for the Analysis of this compound This table contains hypothetical data for illustrative purposes.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| This compound | 4.8 | 550.4 | 494.3, 275.2 |

| Degradation Product A | 3.5 | 276.2 | 261.1, 149.1 |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution of polymers and macromolecules. eag.commatestlabs.com Unlike other chromatography methods that separate based on chemical interactions, GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. matestlabs.comtainstruments.com

The GPC system consists of a column packed with porous gel beads. When a dissolved polymer sample passes through the column, larger molecules that cannot enter the pores of the beads elute first. eag.com Smaller molecules can diffuse into the pores, leading to a longer path and a later elution time. eag.commatestlabs.com By calibrating the column with standards of known molecular weights, it is possible to construct a curve that relates retention time to molecular weight. tainstruments.com This allows for the calculation of various molecular weight averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), as well as the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. matestlabs.com GPC is capable of measuring polymers with molecular weights ranging from a few hundred to several million Daltons and can be used to separate mixtures into fractions of polymer, oligomer, monomer, and non-polymeric additives. eag.comintertek.com

Table 2: Example GPC Results for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 520 g/mol |

| Weight-Average Molecular Weight (Mw) | 545 g/mol |

Spectroscopic Characterization Approaches for this compound

Spectroscopic techniques are indispensable for elucidating the chemical structure and composition of plastic additives. These methods rely on the interaction of electromagnetic radiation with the material to generate a spectrum that serves as a unique molecular fingerprint.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample. ulisboa.ptintertek.com The method works by passing infrared radiation through a sample; specific wavelengths of light are absorbed by the sample's chemical bonds, causing them to vibrate. intertek.com The resulting spectrum of absorbance or transmittance versus wavenumber provides a unique fingerprint of the material's molecular structure. intertek.com

For the analysis of plastic additives, FTIR is often performed using an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of solid or liquid samples with minimal to no preparation. azom.com Since the penetration depth of the infrared light is only a few microns, the ATR-FTIR method is particularly effective for analyzing additives located on the surface of a plastic product. azom.com The high signal-to-noise ratio of modern instruments allows for the detection of even trace amounts of additives. azom.com By comparing the obtained spectrum to spectral libraries, the type of polymer and the class of additive can be identified. youtube.com

Table 3: Key FTIR Absorption Bands for this compound This table contains hypothetical data for illustrative purposes.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3450 | O-H Stretch (phenolic) |

| 2960, 2875 | C-H Stretch (aliphatic) |

| 1735 | C=O Stretch (ester) |

| 1600, 1450 | C=C Stretch (aromatic ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the detailed molecular structure of organic compounds. researchgate.netpolymersolutions.com This technique is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides rich information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types used for characterizing organic additives. polymersolutions.com NMR analysis can provide qualitative and quantitative information about the monomer types, end groups, and co-monomer ratios in polymeric materials. intertek.com For commercial products, which are often complex blends, NMR is invaluable for identifying the individual components, including the base polymer and various additives. researchgate.net While most NMR spectra are obtained on soluble materials, specialized techniques can also be used to analyze solid samples. polymersolutions.com

Table 4: Hypothetical ¹H NMR Data for this compound in CDCl₃ This table contains hypothetical data for illustrative purposes.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | d | 2H | Aromatic H |

| 6.80 | d | 2H | Aromatic H |

| 5.30 | s | 1H | Phenolic OH |

| 4.20 | q | 2H | -O-CH₂- |

| 2.30 | s | 3H | Ar-CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comedinst.com This absorption corresponds to electronic transitions within a molecule, typically involving π-electrons or non-bonding electrons in chromophores. mat-cs.com The technique is valuable for both qualitative and quantitative analysis of compounds containing conjugated double bonds or aromatic rings, which are common structural features in many plastic additives, particularly UV stabilizers. mat-cs.com

The analysis provides an absorption spectrum, a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) is characteristic of a particular chromophore. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the substance in solution, allowing for quantification. While challenges in precise quantitative analysis can arise from overlapping absorption bands in complex mixtures, UV-Vis spectroscopy remains a rapid, non-destructive, and efficient method for screening samples and monitoring additive properties. mat-cs.comqub.ac.uk

Table 5: UV-Vis Absorption Characteristics of this compound in Ethanol This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| λmax 1 | 285 nm |

| Molar Absorptivity (ε) at λmax 1 | 15,000 L mol⁻¹ cm⁻¹ |

| λmax 2 | 320 nm |

X-Ray Fluorescence (XRF) Spectroscopy

X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. p2infohouse.org The sample is irradiated with high-energy X-rays, which cause electrons in the sample's atoms to be ejected from their inner shells. Electrons from higher energy shells then drop down to fill the vacancies, emitting secondary X-rays in the process. p2infohouse.org The energy of these emitted X-rays is characteristic of the elements present, allowing for qualitative identification. The intensity of the fluorescence is proportional to the concentration of the element, enabling quantitative analysis. malvernpanalytical.com

XRF is particularly useful for analyzing inorganic additives and fillers in plastics, or for detecting the presence of specific elements within organic additives (e.g., sulfur, phosphorus, bromine, or metals). p2infohouse.orgmalvernpanalytical.com The technique requires minimal sample preparation and provides rapid results, making it an excellent tool for quality control and for screening materials for restricted hazardous elements like lead, cadmium, and bromine. malvernpanalytical.comimpact-solutions.co.ukhitachi-hightech.com

Table 6: Elemental Analysis of a Polymer Sample Containing this compound by XRF This table contains hypothetical data for illustrative purposes.

| Element | Concentration (ppm) |

|---|---|

| Sulfur (S) | 850 |

| Phosphorus (P) | 200 |

| Zinc (Zn) | 50 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a powerful tool for chemical identification. Its application in polymer science is well-established for the identification of polymer backbones and the characterization of embedded additives.

The utility of Raman spectroscopy for the analysis of this compound lies in its ability to generate a unique spectral fingerprint corresponding to the molecule's specific vibrational modes. This allows for its unambiguous identification within a polymer matrix. The technique is particularly advantageous for analyzing both non-polar functional groups and sulfur-containing bonds, which may be present in various additives.

For quantitative analysis, the intensity of the Raman scattering signal is proportional to the concentration of the analyte. By creating calibration curves from samples with known concentrations of this compound, it is possible to determine its concentration in unknown samples. However, a significant challenge in the Raman analysis of plastic additives is the potential for fluorescence interference from the polymer matrix or other additives, which can obscure the Raman signal. This can be mitigated through the use of near-infrared (NIR) excitation lasers or advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and time-gated Raman spectroscopy.

Chemometric methods, including Principal Component Analysis (PCA), are often coupled with Raman spectroscopy to deconvolve complex spectra and enhance the identification and quantification of individual components in a mixture. While specific Raman spectra for this compound are not extensively published in publicly available literature, the general principles of Raman spectroscopy confirm its suitability for the qualitative and quantitative analysis of this compound in polymeric materials.

Hyphenated Analytical Systems and Multi-Residue Methods for Trace Analysis of this compound

For the trace analysis of this compound, particularly in complex matrices or when it has leached into surrounding media, more sensitive and selective methods are required. Hyphenated analytical systems, which couple a separation technique with a detection technique, are ideal for this purpose. Multi-residue methods, capable of detecting a wide range of additives simultaneously, are also crucial for comprehensive analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern trace analysis. For this compound, which is also known as Tinuvin 770, specific methods have been developed and validated. An HPLC-MS method has been established for its determination in aqueous solutions. oup.com This method is characterized by its specificity, sensitivity, and accuracy, making it suitable for routine toxicological control and pharmaceutical assays. oup.com

A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed to quantify this compound and its related substances at very low concentrations in aqueous extracts of plastic materials. oup.com This method is crucial for assessing the potential for this additive to leach from materials used in medical or pharmaceutical applications. oup.com The validation of this method demonstrated its suitability for quantifying the analyte in a concentration range of 1–200 ng/mL. oup.com

The following table summarizes the key parameters of a validated HPLC-MS method for the detection of this compound.

| Parameter | Value | Reference |

| Detection Limit (DL) | 1 ng/mL | oup.com |

| Quantitation Limit (QL) | 10 ng/mL | oup.com |

| Ionization Mode | Positive | oup.com |

| Observed Ion | m/z 481 (protonated molecular ion) | oup.com |

These hyphenated techniques offer the necessary selectivity to separate this compound from other components in a sample and the sensitivity of mass spectrometry to detect and quantify it at trace levels.

Development and Validation of Novel High-Throughput Analytical Assays for this compound in Complex Matrices

The demand for rapid screening of a large number of samples for the presence of plastic additives has driven the development of high-throughput analytical assays. These assays are essential for applications in environmental monitoring, food safety, and industrial quality control. The development and validation of these methods are critical to ensure their accuracy, precision, and reliability.

For this compound, the development of high-throughput methods would likely leverage automated sample preparation techniques coupled with fast analytical instrumentation. An example of a relevant methodology is the use of on-line turbulent flow chromatography (TFC) coupled to LC-MS/MS, which allows for the rapid and automated analysis of multiple plasticizers in various matrices. nih.gov

The validation of any new high-throughput assay for this compound would need to follow established guidelines, assessing key performance characteristics. oup.com A comprehensive validation would include the following parameters:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of individual measurements.

Specificity: The ability of the method to measure the analyte of interest unequivocally in the presence of other components.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Solution Stability: The stability of the analyte in solution over a specified period.

The table below presents the validation parameters for a developed LC-MS/MS method for the quantification of this compound, demonstrating the performance characteristics required for a reliable analytical assay. oup.com

| Validation Parameter | Specification | Reference |

| Application | Quantification in aqueous extracting media | oup.com |

| Concentration Range | 1–200 ng/mL | oup.com |

| Detection | Tandem Mass Spectrometry (API-ES, positive ion mode) | oup.com |

| Key Validation Metrics | Accuracy, Response Linearity, Precision, Specificity, Solution Stability | oup.com |

The development of such validated, high-throughput assays is crucial for the efficient and reliable monitoring of this compound in a variety of complex matrices, ensuring product safety and regulatory compliance.

Ecological Process Perturbations Associated with Environmental Plastic Additive 22

Alterations in Ecosystem Services Attributable to Plastic Additive 22 Presence

Soil Fertility and Structure Impacts

No peer-reviewed studies were identified that investigate the direct or indirect effects of this compound on soil properties. There is a lack of data concerning its potential to alter soil structure, affect nutrient cycling, or impact the composition and activity of soil microbial communities.

Water Quality and Aquatic Habitat Integrity

Specific research on the influence of this compound on water quality parameters—such as pH, dissolved oxygen levels, and nutrient concentrations—is not available. Furthermore, there is no information regarding its potential to alter the physical characteristics of aquatic habitats.

Fate and Transport of this compound in Food Webs (Non-Toxicity Focused)

Bioavailability to Lower Trophic Levels

There is a significant gap in the scientific literature regarding the bioavailability of this compound to microorganisms, algae, and invertebrates. No studies were found that detail its uptake, absorption, and partitioning in these foundational trophic levels in either soil or aquatic ecosystems.

Accumulation and Transfer Dynamics within Ecological Networks

Currently, there is no available research on the bioaccumulation, biomagnification, or trophic transfer of this compound. The necessary field or laboratory studies to determine how this compound moves through and accumulates within ecological food webs have not been published.

Due to the absence of specific scientific research on the ecological impacts of this compound, it is not possible to provide a comprehensive and scientifically accurate article that adheres to the requested detailed outline. Further research is required to understand the environmental fate and potential ecological perturbations associated with this specific plastic additive.

Regulatory Frameworks, Policy Implications, and Life Cycle Assessment of Plastic Additive 22

National and International Regulatory Approaches Governing Plastic Additive 22

Regulatory oversight for plastic additives like this compound is crucial to ensure their safe use and minimize potential environmental impacts. The regulatory landscape varies across different jurisdictions and is often dependent on the intended application of the plastic material containing the additive.

Existing Legislation and Policy Instruments

This compound is listed as a permitted additive in the European Pharmacopoeia (EP) monograph 3.1.3 on Polyolefins, which details standards for materials used in the manufacture of containers for pharmaceutical products chem960.comaccelachem.com. Within this framework, there is a specified maximum limit for this compound, not exceeding 0.3 per cent in polyolefin materials chem960.comaccelachem.com. This inclusion in a major pharmacopoeia highlights its acceptance for use in sensitive applications under defined conditions. The European Pharmacopoeia provides reference standards for this compound to facilitate its identification and purity testing according to the established monographs.

While the European Pharmacopoeia provides a clear regulatory context for its use in pharmaceutical packaging in Europe, specific comprehensive legislation and policy instruments solely dedicated to this compound outside of this specialized application were not extensively detailed in the available information. Regulations for plastic additives can also be embedded within broader chemical control laws, food contact material regulations, or environmental protection acts in various countries and regions.

Challenges in Harmonizing Global Regulations

Harmonizing regulations for chemical substances, including plastic additives, across different countries and international bodies presents significant challenges. These challenges stem from variations in risk assessment methodologies, differing levels of regulatory stringency, diverse legislative frameworks, and national priorities. For a substance like this compound, primarily regulated within the context of pharmaceutical packaging by a key pharmacopoeia, the challenges in harmonizing regulations globally would involve aligning standards for acceptable limits, testing methods, and risk assessments across various national pharmacopoeias and broader chemical control regulations that might apply to other uses of the additive or chemically similar compounds. The absence of a single, globally recognized regulatory framework specifically for all applications of this compound necessitates that manufacturers and users navigate a complex patchwork of national and regional requirements.

Environmental Risk Assessment Methodologies for this compound (Non-Human Health Specific)

Environmental risk assessment (ERA) of plastic additives aims to evaluate their potential to cause harm to the environment. This involves assessing the potential for exposure and characterizing the inherent environmental hazards of the substance.

Exposure Assessment Paradigms

Exposure assessment in ERA for plastic additives involves evaluating the potential concentrations of the substance in various environmental compartments such as water, sediment, soil, and air. This requires understanding the life cycle of the additive, including its release during manufacturing, use, and disposal phases. For plastic additives, migration and leaching from the plastic matrix are key exposure pathways to consider. Paradigms for assessing exposure can include modeling approaches based on the additive's properties (e.g., volatility, solubility, persistence), the quantity used, and predicted release rates, as well as monitoring of environmental concentrations. While general exposure assessment paradigms for substances migrating from materials like food contact materials have been studied, specific detailed paradigms applied solely to this compound were not prominently featured in the search results.

Environmental Hazard Characterization (excluding toxicity endpoints)

Environmental hazard characterization involves identifying and describing the potential adverse effects of a substance on the environment. This includes evaluating endpoints such as persistence, bioaccumulation potential, and physical hazards. For this compound (CAS 65447-77-0), hazard classification data indicates an environmental hazard statement: H412, which signifies that it is harmful to aquatic life with long lasting effects. This classification suggests that the additive has the potential to negatively impact aquatic ecosystems over time. Detailed methodologies for comprehensive environmental hazard characterization of this compound, beyond this specific hazard statement and excluding toxicity endpoints, were not provided in the available information.

Life Cycle Inventory and Impact Assessment of this compound

Cradle-to-Grave Analysis of Environmental Burdens

A cradle-to-grave analysis of the environmental burdens of plastic additives involves assessing their impacts from raw material extraction, manufacturing, use, and end-of-life management lifecycleinitiative.org. Plastic additives can contribute significantly to the environmental impacts of plastic products across various indicators acs.org. For instance, in PVC plastics, additives have been shown to contribute between 8.7% and 40.6% to the environmental impacts during the cradle-to-gate stage acs.org. The presence of additives can also complicate recycling processes and potentially lead to the spread of hazardous chemicals in recycled materials emerald.vcresearchgate.nethej-support.org.

Methodologies for Additive Inclusion in LCA

Including plastic additives in LCA studies is crucial for a comprehensive understanding of the environmental performance of plastic products researchgate.netnih.gov. However, additives have historically been omitted or poorly disclosed in many plastic LCAs due to a lack of transparency and available data in life cycle inventory (LCI) databases researchgate.netnih.gov. Studies indicate that major LCI databases currently cover only a fraction of the identified plastic additives, highlighting a significant data gap nih.gov.

Methodologies for including additives in LCA require detailed information on their chemical identity, production pathways, quantities used, and their fate during the use phase and at end-of-life researchgate.netnih.gov. The variability in additive composition depending on the polymer, application, and producer further complicates this assessment nih.gov. Efforts are being made to improve the inclusion of additives in LCA by developing more comprehensive datasets and promoting transparency nih.govicca-chem.org.

Policy Instruments and Strategies for Sustainable Management of this compound

Policy instruments and strategies for the sustainable management of plastic additives are being developed and implemented to address the environmental and health concerns associated with their use oecd.orgcongress.govoecd.org. These approaches often involve a mix of regulatory, market-based, and voluntary measures oecd.orgoecd.org.

Extended Producer Responsibility (EPR) Schemes

Extended Producer Responsibility (EPR) schemes are a policy tool that shifts the responsibility for the end-of-life management of products and packaging from municipalities to the producers plasticpollutioncoalition.orgbeyondplastics.orgsustainablepackaging.org. While EPR schemes primarily focus on packaging and products, they can indirectly influence the management of plastic additives by incentivizing producers to design products that are easier to recycle and contain fewer substances of concern plasticpollutioncoalition.orgbeyondplastics.orgglobal-solutions-initiative.org. Some EPR laws require reporting on packaging composition, including additives, and fees can be assessed based on factors like recyclability and environmental impact nixonpeabody.com.

Voluntary Industry Initiatives and Certifications

Voluntary industry initiatives and certifications play a complementary role in promoting the sustainable management of plastic additives global-solutions-initiative.orgplasticseurope.orgisochemicals.com.trdatabridgemarketresearch.comarkema.comfrontiersin.org. These initiatives can include commitments to increase the use of recycled content, improve the recyclability of plastic products, and enhance the sustainability of plastic additives global-solutions-initiative.orgplasticseurope.orgdatabridgemarketresearch.com. Certifications like ISO 9001 (Quality Management) and ISO 14001 (Environmental Management) demonstrate a company's commitment to quality and environmental protection, which can encompass the management of additives isochemicals.com.trmdplast.it. Product-specific certifications, such as NSF/ANSI 14 for plastic piping system components, can also address the suitability and safety of plastic additives in specific applications arkema.com.

Information Exchange and Transparency Measures

Improving information exchange and transparency regarding the chemical composition of plastics, including additives, is considered crucial for enabling informed decision-making throughout the value chain and facilitating a more circular economy imperial.ac.ukemerald.vcacs.orgicca-chem.orghej-support.orgicca-chem.orgipen.orgglobalchemicaltransparency.org. There is a recognized need for publicly available information on the chemicals used in plastics and the exact chemical composition of finished articles ipen.orgglobalchemicaltransparency.org. Initiatives like the ICCA's Plastics Additives Database aim to enhance transparency by providing a centralized source of information on the identity, properties, and regulatory status of plastic additives icca-chem.org. Mandatory reporting and labeling of hazardous substances in plastic products are also seen as vital steps to provide necessary information to consumers, recyclers, and regulators hej-support.orgipen.org.

Remediation Technologies and Mitigation Strategies for Environmental Plastic Additive 22 Contamination

Physico-Chemical Remediation Techniques for Plastic Additive 22

Physico-chemical methods aim to remove or degrade plastic additives from contaminated matrices through physical separation or chemical transformation processes.

Adsorption and Filtration Systems

Adsorption and filtration are common techniques for removing contaminants from water and wastewater. These methods can be applied to capture this compound that has leached from plastic products. Adsorption involves the binding of the additive molecules onto the surface of a solid material, while filtration physically separates particles based on size.

Various adsorbent materials can be used for plastic additive removal, including activated carbon, biochar, and modified clays. aip.org The effectiveness of adsorption depends on the chemical properties of the additive and the adsorbent material, as well as environmental factors such as pH and temperature. Filtration systems, such as membrane filtration, can remove microplastics that still contain this compound, thus preventing further leaching. oaepublish.com However, membrane filtration may not be effective in removing dissolved additives. oaepublish.com

Research into the specific adsorption capacities of different materials for this compound is limited. However, studies on the adsorption of other plastic additives and organic contaminants suggest that materials with high surface area and appropriate surface chemistry would be effective. aip.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants. mdpi.comresearchgate.netadelaide.edu.auacs.orgaimplas.net AOPs can be used to break down the complex molecular structure of this compound into less harmful substances.

Common AOPs include ozonation, photocatalysis, Fenton and photo-Fenton processes, and electrochemical oxidation. mdpi.comresearchgate.netadelaide.edu.auaimplas.net These processes can be applied to contaminated water or soil. The efficiency of AOPs is influenced by factors such as the type and concentration of the oxidant, the presence of catalysts, pH, and the presence of other organic matter. mdpi.comadelaide.edu.auacs.org

While specific studies on the AOP degradation of this compound are scarce, research on the treatment of industrial wastewater containing hindered amine light stabilizers using an electro-assisted Fenton process has shown promise. researchgate.net This suggests that AOPs hold potential for the degradation of this compound.

Bioremediation and Phytoremediation Approaches for this compound

Bioremediation and phytoremediation utilize biological organisms, such as microorganisms and plants, to degrade or remove contaminants from the environment. mdpi.comadelaide.edu.auacs.orgresearchgate.netbiosynth.com These approaches are often considered more environmentally friendly and potentially cost-effective compared to some physico-chemical methods. mdpi.com

Microbial-Based Bioremediation Strategies

Microbial-based bioremediation involves the use of bacteria, fungi, and other microorganisms to metabolize and break down plastic additives. mdpi.combiosynth.com Microorganisms can degrade organic compounds through enzymatic processes. The effectiveness of microbial degradation depends on the presence of suitable microbial strains, the bioavailability of the additive, and environmental conditions such as temperature, pH, and nutrient availability. mdpi.comfrontiersin.org

While direct studies on the microbial degradation of this compound were not extensively found, research indicates that some microorganisms can degrade plastic additives. basf.commdpi.comfrontiersin.org HALS compounds have been suggested to have some impact on microbial colonization, although the exact mechanisms are not fully explored. frontiersin.orgnih.govresearchgate.net Further research is needed to identify specific microbial consortia or enzymes capable of efficiently degrading this compound.

Plant-Mediated Phytoremediation Technologies

Phytoremediation utilizes plants to remove, sequester, or degrade contaminants in soil and water. adelaide.edu.auacs.orgresearchgate.netresearchgate.netmdpi.com Plants can take up contaminants through their roots, translocate them to other plant parts, or promote microbial degradation in the rhizosphere (the area around the roots). adelaide.edu.auacs.orgresearchgate.net

Phytoremediation has been explored for the removal of microplastics and associated contaminants. adelaide.edu.auacs.orgresearchgate.netresearchgate.netmdpi.com Plants can act as interceptors and temporary sinks for microplastics, trapping them in the root zone or accumulating them in plant tissues. adelaide.edu.auacs.org However, the direct degradation of plastic additives within plant tissues is less understood. adelaide.edu.auacs.org

Specific research on the phytoremediation of this compound is limited. Studies on the uptake of other plastic additives by plants could provide insights into the potential of this technology for this compound. Challenges in phytoremediation include the relatively slow rate of contaminant removal and the potential for the accumulation of toxic substances in plant biomass. adelaide.edu.auacs.orgresearchgate.net

Waste Management Innovations for this compound Containing Materials

Effective waste management is crucial to prevent the release of this compound into the environment in the first place. Innovations in waste management focus on improving collection, sorting, recycling, and treatment of plastic waste containing additives. echemi.com

Recycling processes are essential for reducing the amount of plastic waste. However, traditional recycling methods may not effectively remove plastic additives, and these additives can be present in recycled materials. everlight-uva.comoaepublish.com This highlights the need for advanced recycling technologies that can separate or neutralize additives. Chemical recycling processes, for instance, can break down polymers to their molecular level, potentially allowing for the separation and removal of additives. basf.com

Designing plastics with more sustainable additives or exploring additives that are less prone to leaching or are more readily biodegradable are also important mitigation strategies at the production stage. biosynth.comfrontiersin.org Improved collection and sorting systems can help to channel plastic waste to appropriate treatment facilities, reducing the amount that ends up in landfills or the environment. basf.com

Data Table 1: Summary of Remediation Approaches for Plastic Additives (General)

| Remediation Technique | Mechanism | Applicable Matrices | Potential for this compound | Notes |

| Adsorption | Binding of additive to solid surface | Water, Wastewater, Soil | Potential | Effectiveness depends on adsorbent material and additive properties. |

| Filtration | Physical separation of particles | Water, Wastewater | Indirect (removes microplastics) | May not remove dissolved additives. |

| Advanced Oxidation Processes | Chemical degradation by reactive species | Water, Wastewater, Soil | Potential | Can break down complex structures. Requires energy/chemicals. mdpi.comadelaide.edu.auacs.org |

| Microbial Bioremediation | Microbial metabolism and breakdown | Water, Soil | Potential | Requires suitable microorganisms and favorable conditions. basf.commdpi.comfrontiersin.org |

| Phytoremediation | Plant uptake, sequestration, or degradation | Soil, Water | Potential | Slower process, potential for accumulation in plant biomass. adelaide.edu.auacs.orgresearchgate.net |

| Improved Waste Management | Prevention of release, advanced recycling | Waste materials | High | Crucial for reducing environmental input. basf.comeverlight-uva.comechemi.com |

Data Table 2: Identified Information on HALS Remediation

| HALS Compound/Type | Remediation Method | Findings | Source |

| HALS (general) | Electro-assisted Fenton process | Pilot-scale study shows potential for treating industrial wastewater. | researchgate.net |

| NOR-HALS | High-temperature decomposition | Used as catalysts to reduce molecular weight in polymers. | google.com |

| Tinuvin 770 | Antimicrobial activity | Showed antimicrobial performance against bacteria and fungi. | frontiersin.orgnih.govresearchgate.netdntb.gov.ua |

| HALS (general) | Bioremediation | Suggested to have impact on microbial colonization. | frontiersin.orgnih.govresearchgate.net |

Advanced Sorting and Recycling Technologies

The effective management of plastic waste containing additives such as this compound relies heavily on advanced sorting and recycling technologies. Traditional mechanical recycling processes often face limitations in separating different polymer types and removing additives, which can compromise the quality and properties of recycled materials. emerald.vc Additives remaining in mechanically recycled plastic can impair its quality and limit its applications. emerald.vc For instance, carbon black disrupts near-infrared (NIR) sorting, and density-altering fillers complicate sink-float separation. emerald.vc

Advanced sorting technologies, including those utilizing digital product passports and additive tracers, are being explored to improve the identification and separation of plastics based on their composition, including the presence of specific additives. emerald.vc While object recognition technologies are currently cost-effective, additive tracers may play a complementary role in the future. emerald.vc

Innovative approaches like dissolution technology offer a physical recycling method that uses solvents to selectively dissolve certain polymers from a mixture, allowing for the separation and recovery of polymers and additives. tno.nlpryme-cleantech.com This process can remove additives and impurities, yielding purified polymers that can be reused in various applications. tno.nl The challenge lies in developing suitable solvent-polymer combinations for diverse waste streams. tno.nl

Chemical Recycling and De-polymerization for Additive Recovery

Chemical recycling technologies provide alternative routes for processing plastic waste, including those containing this compound, by breaking down polymers to their molecular level. These technologies encompass purification, depolymerization, and conversion. pryme-cleantech.comresource-recycling.com Purification technologies use solvents to dissolve plastic and separate it from additives, allowing the recovery of plastic without altering its basic molecular structure. pryme-cleantech.comresource-recycling.com This approach requires highly pure feedstocks and is currently not available at scale. resource-recycling.com

Depolymerization specifically breaks down polymer chains into monomers or other valuable chemicals, which can then be used to create new, virgin-quality plastics. pryme-cleantech.comacs.orgmdpi.comchinesechemsoc.org This process can also break down additives to the molecular level, separating them from the used plastics. plasticscircularity.org Depolymerization is particularly effective for condensation polymers like PET and polyamides, but depolymerizing addition polymers such as PE, PP, and PVC into monomers remains challenging. acs.orgchinesechemsoc.org Technologies like methanolysis and enzymatic depolymerization are being studied, although they are not yet at scale. resource-recycling.com

Conversion technologies, such as pyrolysis and gasification, use heat and pressure to break down plastic waste into products like pyrolysis oil or synthetic natural gas. pryme-cleantech.comresource-recycling.com While these methods can handle a wider range of plastic waste, including mixed plastics and those with various contaminants and additives, the yield of usable plastic material can be low, and the products may require further processing. resource-recycling.comhealthandenvironment.org Removing problematic additives upstream through pre-treatment can lead to higher quality outputs from processes like pyrolysis. pyrowave.com

The Remove2Reclaim project, for instance, explores solvent-based extraction routes to remove and recover additives, focusing on titanium dioxide, from different polymer matrices for reuse. sustainableplastics.com This highlights the potential for recovering specific additives like this compound through advanced chemical recycling and separation techniques.

Design for Recyclability and Circularity of this compound

Designing plastic products with their end-of-life in mind is crucial for improving the recyclability and fostering the circularity of materials containing additives like this compound. emerald.vc3vsigmausa.com Design for circularity involves making choices at the product design stage that facilitate reuse and recycling. emerald.vcunido.org This includes considering material selection, combinations, form, and the additives used. unido.org

The presence of additives can significantly impact the recyclability of plastic products. diva-portal.org Designing plastic products with a focus on reducing the use of additives or selecting additives that are compatible with recycling processes is essential. diva-portal.org Initiatives offer guidelines for designing for circularity, specifically regarding additives. emerald.vc A simpler formulation with fewer additives in small quantities can contribute to better circularity. emerald.vc

For this compound, designing products where this additive is used in a way that allows for its separation or is compatible with advanced recycling methods would enhance circularity. This could involve using the additive in specific polymer types amenable to chemical recycling or in product designs that facilitate disassembly and sorting.

Sustainable Design Considerations: Alternatives and Reduction Strategies for this compound

Moving towards a more sustainable plastic economy involves not only improving the management of plastics containing additives but also exploring alternatives and strategies to reduce additive usage. emerald.vcplasticscircularity.orgsumitomo-chem.co.jpnih.govpaconsulting.com Sustainable design considers the entire lifecycle of a product, from material selection to end-of-life management. paconsulting.com

Development of Eco-Friendly and Biodegradable Alternatives

The development of eco-friendly and biodegradable alternatives to conventional plastic additives, including compounds with similar functions to this compound, is a key area of research. plasticscircularity.orgpaconsulting.com Biodegradable plastic additives are chemical compounds designed to accelerate the degradation of plastics in the environment. goecopure.com These can include substances like starch-based polymers, polylactic acid (PLA), and polyhydroxyalkanoates (PHA). goecopure.com

Starch-based compounds, derived from renewable resources, are examples of biodegradable plastic additives that are environmentally friendly. goecopure.comeuroplas.com.vn Companies are developing innovative biodegradable plastic additives, such as those based on blends of organic ingredients or modified starches, to increase the biodegradation rate of plastics in various environments. europlas.com.vngoecopure.comeupegypt.com These alternatives aim to reduce the persistence of plastic waste. goecopure.com

Furthermore, non-plastic substitutes derived from natural materials like plant fibers, algae, or marine compounds are being explored as alternatives to traditional plastics and their additives. bio-powder.comtessforum.org These materials can be biodegradable and offer a lower environmental impact. bio-powder.comtessforum.org

Reduction in Additive Usage and Material Minimization

The concept of "less is often more" applies to plastic formulations, where a simpler composition with few additives in small quantities can enhance circularity. emerald.vc New processing technologies can also play a role by enabling the reduction or complete elimination of additives in certain applications. emerald.vc

Future Research Trajectories and Emerging Paradigms in Plastic Additive 22 Research

Identification of Critical Knowledge Gaps in the Environmental Chemistry of Plastic Additive 22

A comprehensive understanding of the environmental chemistry of this compound is crucial for a robust ecological risk assessment. ecetoc.orgecetoc.org As a high molecular weight HALS, it is expected to have low volatility and migration potential from the polymer matrix. partinchem.comnbinno.com However, significant knowledge gaps remain regarding its long-term behavior and transformation in various environmental compartments. nih.govresearchgate.net

Key areas requiring further investigation include:

Leaching and Degradation Dynamics: The rate and extent of leaching of this compound from different polymer matrices under various environmental stressors such as UV radiation, temperature fluctuations, and mechanical abrasion are largely unknown. encyclopedia.pubresearchgate.net Furthermore, its abiotic and biotic degradation pathways in aquatic and terrestrial environments have not been thoroughly elucidated. frontiersin.org Research is needed to identify potential degradation products and their environmental persistence.

Sorption and Partitioning Behavior: Due to its presumed low water solubility, this compound is likely to adsorb to organic matter in soil and sediment. nih.gov However, specific sorption coefficients (Koc) and partitioning behavior in different environmental matrices have not been determined. This data is essential for predicting its environmental distribution and bioavailability.

Bioavailability and Bioaccumulation Potential: While high molecular weight compounds are generally considered to have low bioavailability, the potential for this compound to be ingested by organisms, particularly in the form of microplastics, and accumulate in tissues warrants investigation. ecetoc.org Studies are needed to determine its bioaccumulation factor (BAF) and potential for trophic transfer.

Environmental Concentrations: There is a lack of monitoring data on the environmental concentrations of this compound in various compartments, including water, sediment, soil, and biota. acs.org Establishing baseline levels is critical for assessing the extent of environmental contamination.

Table 1: Critical Knowledge Gaps in the Environmental Chemistry of this compound

| Research Area | Specific Knowledge Gap | Importance for Risk Assessment |

| Leaching and Degradation | - Leaching rates from various polymers - Photodegradation pathways and products - Biodegradation rates and mechanisms | Predicts the release rate and transformation of the additive in the environment. |

| Sorption and Partitioning | - Soil and sediment sorption coefficients (Koc) - Partitioning behavior in multiphase systems | Determines the environmental compartments where the additive is likely to accumulate. |

| Bioavailability and Bioaccumulation | - Bioaccumulation factors (BAF) in key organisms - Potential for trophic transfer | Assesses the potential for the additive to enter and move up the food chain. |

| Environmental Occurrence | - Concentrations in water, sediment, and biota | Establishes the extent of environmental contamination and exposure levels. |

Development of Predictive Models for the Environmental Fate and Behavior of this compound

Predictive models are invaluable tools for estimating the environmental fate and transport of chemicals, particularly for data-scarce compounds like this compound. acs.orgnih.gov

Advanced Simulation and Forecasting Methodologies

Future modeling efforts should move beyond simple partitioning models and incorporate more complex, dynamic simulations. Fugacity-based models, for instance, can provide a more holistic view of the distribution of this compound across different environmental media. These models should be parameterized with experimentally determined or accurately estimated physicochemical properties. Furthermore, developing models that can simulate the degradation of the polymer matrix and the subsequent release and fate of the additive will be crucial for a more realistic environmental exposure assessment.

Data Integration and Machine Learning Applications

Table 2: Application of Machine Learning in Predicting Environmental Fate

| Machine Learning Approach | Application for this compound | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict ecotoxicity and biodegradability based on molecular structure. | Rapid screening of potential environmental hazards. |

| Random Forest / Gradient Boosting | Model complex, non-linear relationships between polymer properties, environmental conditions, and additive leaching rates. | More accurate prediction of additive release from plastics. |

| Neural Networks | Predict environmental partitioning and persistence based on a combination of molecular descriptors and experimental data. | Improved environmental fate and transport modeling. |

Integration of Omics Technologies in Understanding Ecosystem Responses to this compound (non-toxicology)

Omics technologies, such as metagenomics, proteomics, and metabolomics, provide a powerful lens to investigate the subtle, non-toxicological responses of ecosystems to chemical stressors like this compound. nih.govenergy.gov

Metagenomics and Microbial Functional Response